![molecular formula C16H19FN4O B5158083 6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine](/img/structure/B5158083.png)
6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine
Übersicht
Beschreibung
6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of cell division and growth, making it a potential treatment for cancer. Additionally, it has been shown to exhibit potent binding affinity for the serotonin transporter, making it a potential treatment for depression and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and receptors, leading to the disruption of cell division and growth. Additionally, it has been shown to exhibit potent binding affinity for specific receptors, leading to the modulation of neurotransmitter levels and the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine in lab experiments include its potent inhibitory activity against specific enzymes and receptors, making it a promising candidate for the development of new drugs. Additionally, its unique structure and properties make it a valuable tool for studying the mechanisms of specific biological processes.
The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and protocols for handling and storage.
Zukünftige Richtungen
There are many future directions for the study of 6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine. Some potential areas of research include the development of new drugs for the treatment of cancer, depression, and anxiety disorders. Additionally, further studies are needed to explore the mechanisms of action of this compound and its potential applications in other areas of medicinal chemistry.
Synthesemethoden
The synthesis of 6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form 4-fluoro-α-cyanocinnamic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 4-fluoro-3-pyridazinamine. Finally, the addition of morpholine and ethyl bromoacetate followed by hydrolysis results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)18-7-8-21-9-11-22-12-10-21/h1-6H,7-12H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVBRXJZWAQUEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326920 | |
Record name | 6-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643431 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1018131-95-7 | |
Record name | 6-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.